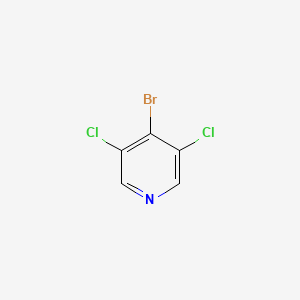

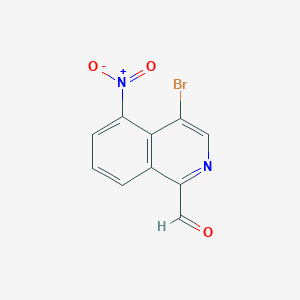

4-溴-3,5-二氯吡啶

描述

4-Bromo-3,5-dichloropyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for the synthesis of various biologically active molecules. Although the specific compound 4-Bromo-3,5-dichloropyridine is not directly mentioned in the provided papers, the related halogenated pyridines and their derivatives discussed in these studies offer valuable insights into the chemical behavior and applications of such compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which are a type of halogen exchange reaction . This method demonstrates the potential for creating complex halogenated pyridines that could be further functionalized. Similarly, the synthesis of novel pyridine derivatives through carbon-carbon coupling reactions has been reported, indicating the versatility of pyridine derivatives in forming new compounds . The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives also involves condensation and alkylation reactions, showcasing the reactivity of brominated pyridines in forming heterocyclic compounds .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of various halogenated pyridines and their derivatives . These studies reveal that the molecular conformation of these compounds can significantly influence their physical properties and reactivity. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows typical intramolecular hydrogen bonding, which can affect the stability and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is highlighted by their ability to undergo various chemical reactions. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia results in regioselective displacement, leading to the formation of aminopyrimidines . The bromonium ions derived from pyridine compounds can react with acceptor olefins, indicating the potential of brominated pyridines to participate in electrophilic addition reactions .

Physical and Chemical Properties Analysis

Density functional theory (DFT) calculations have been employed to study the vibrational spectra, molecular stability, and electronic properties of halogenated pyridines . These studies provide insights into the bond strength, charge transfer, and chemical reactivity of the molecules. For instance, the comparative thermodynamic properties of tetrafluoropyridines have been analyzed, revealing information about their stability and reactivity . Additionally, the vibrational spectral studies of brominated and chlorinated pyridines have shown evidence of strong hydrogen bonding, which can influence the physical properties of these compounds .

科学研究应用

1. 功能化策略

4-溴-3,5-二氯吡啶用于选择性功能化二氯吡啶。Marzi、Bigi和Schlosser(2001)证明,经特定试剂处理后,3,5-二氯-4-溴吡啶生成锂中间体,在有机合成中至关重要(Marzi, Bigi, & Schlosser, 2001)。

2. 卤素/卤素置换

Schlosser和Cottet(2002)探讨了硅烷介导的吡啶中卤素/卤素置换,突出了类似4-溴-3,5-二氯吡啶在这类过程中的反应性(Schlosser & Cottet, 2002)。

3. 通过交叉偶联反应合成衍生物

Nazeer等人(2020)和Rivera等人(2019)研究了4-溴-3,5-二氯吡啶在通过钯催化的交叉偶联反应合成各种衍生物中的作用。这些研究揭示了它在创造具有电子和光学性能潜力的化合物中的重要性(Nazeer et al., 2020); (Rivera et al., 2019)。

4. 合成杂质的研究

Xing-yu(2015)专注于合成由4-氨基-3,5-二氯吡啶引入特定药物化合物中的杂质,展示了该化合物在理解和控制药物合成中的杂质特征方面的相关性(Xing-yu, 2015)。

5. “乐高”系统应用

Pabst和Sauer(1999)利用4-溴-3,5-二氯吡啶在“乐高”系统中合成寡吡啶。他们的工作突出了它在构建复杂分子结构中的用途(Pabst & Sauer, 1999)。

属性

IUPAC Name |

4-bromo-3,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKLQBZBVPYAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443439 | |

| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dichloropyridine | |

CAS RN |

343781-45-3 | |

| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)